Home > Products > Screening Compounds P62149 > 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one - 1935607-73-0

7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Catalog Number: EVT-2528176
CAS Number: 1935607-73-0
Molecular Formula: C11H12BrNO
Molecular Weight: 254.127
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a chemical compound classified as a brominated derivative of dihydroisoquinolinone. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The compound's molecular formula is C11H12BrNOC_{11}H_{12}BrNO, and it has a molecular weight of 254.12 g/mol .

Source and Classification

This compound is synthesized primarily through the bromination of 1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, which serves as the precursor. The classification of this compound falls under heterocyclic compounds, specifically isoquinolines, which are known for their diverse range of pharmacological properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the following steps:

  1. Preparation of the Precursor: The initial step involves synthesizing 1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one through established methods such as the Castagnoli–Cushman reaction or other synthetic routes involving imines and homophthalic anhydride .
  2. Bromination Process: The bromination is performed using bromine or a brominating agent like N-bromosuccinimide in a suitable solvent (e.g., dichloromethane). The reaction conditions are typically mild, allowing for selective bromination at the 7-position of the isoquinoline ring .
  3. Purification: After the reaction, the product is often purified through recrystallization or chromatography to obtain high purity levels for further analysis.

These methods have shown to yield good quantities of the desired brominated product with minimal side reactions.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one features a bicyclic isoquinoline framework with a bromine atom substituent at the 7-position. The compound exhibits both aromatic and aliphatic characteristics due to its fused ring system.

Key structural data include:

  • Molecular Formula: C11H12BrNOC_{11}H_{12}BrNO
  • Molecular Weight: 254.12 g/mol
  • InChI Key: A unique identifier for chemical substances that provides information about the compound's structure .
Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can be explored through various chemical transformations:

  1. Nucleophilic Substitution: The presence of the bromine atom makes this compound susceptible to nucleophilic attack, allowing for substitution reactions that can introduce various functional groups at the 7-position.
  2. Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives or related isoquinoline structures. These reactions may require specific oxidizing agents such as m-chloroperbenzoic acid or Dess–Martin periodinane .
  3. Condensation Reactions: It can also participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic compounds.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism by which 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one exerts its biological effects is not fully elucidated but can be inferred from its structural properties:

  • Biological Activity: Derivatives of dihydroisoquinolinones have been associated with various biological activities including antimicrobial and antitumor properties. The presence of the bromine atom may enhance these activities by increasing lipophilicity or altering interaction profiles with biological targets .
  • Structure-Activity Relationship: Studies suggest that modifications at specific positions on the isoquinoline ring can significantly affect biological activity, indicating that this compound may act through interactions with specific enzymes or receptors within biological systems .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one include:

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol but may have limited solubility in water.

These properties are crucial for determining handling procedures and potential applications in research.

Applications

Scientific Uses

7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has several potential applications in scientific research:

  1. Drug Development: Its structure serves as a scaffold for developing new pharmacologically active compounds targeting various diseases including cancer and infections.
  2. Biological Assays: It can be utilized in screening assays for antimicrobial activity against pathogens such as fungi and bacteria due to its structural similarity to known bioactive compounds .
  3. Chemical Probes: This compound could function as a chemical probe in studies aimed at understanding isoquinoline-related biological pathways.
Synthetic Methodologies and Optimization

Multi-Step Cyclization Strategies for Isoquinoline Core Assembly

The construction of the isoquinolinone core in 7-bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (CAS 1935607-73-0) employs sequential cyclization and functionalization steps. The synthesis typically initiates with the formation of the dihydroisoquinolin-3-one scaffold through acid-catalyzed intramolecular cyclization. Research demonstrates that substituted benzamide precursors undergo ring closure under acidic conditions, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane effectively promoting cyclization at ambient temperatures. This method achieves quantitative yields in model substrates by activating the amide carbonyl for electrophilic aromatic substitution [9].

Bivalent inhibitor syntheses leverage methylisoquinolinone warheads as key intermediates. As evidenced in BET bromodomain inhibitor development, 4-phenyl-2-methylisoquinolinone derivatives undergo strategic modifications at the 3- and 6-positions to enhance binding affinity. These intermediates are subsequently tethered via polyethylene glycol linkers, enabling simultaneous engagement of two bromodomain binding sites. The cyclization efficiency is crucial, as imperfect ring formation diminishes downstream biological activity [5].

Table 1: Cyclization Efficiency in Isoquinolinone Synthesis

Precursor TypeAcid CatalystTemperatureYield (%)
N-Cyclohexyl benzamideTrifluoroacetic acidAmbientQuantitative
N-Benzyl benzamide4M HCl (50 equiv)Ambient72–96
N-Aryl benzamide4M HCl (excess)Ambient60–90

Bromination and Dimethylation: Key Functionalization Techniques

Bromination is strategically performed at the C7 position of the isoquinoline scaffold to direct subsequent synthetic modifications. Electrophilic aromatic bromination using N-bromosuccinimide (NBS) on pre-formed 1,2-dihydroisoquinolin-3-ones enables regioselective functionalization. This position leverages the inherent electron density distribution of the heterocycle, with bromination occurring para to the lactam nitrogen. The bromo substituent serves as a handle for cross-coupling reactions in pharmaceutical applications, enhancing the compound’s utility as a synthetic intermediate [1] [6].

Dimethylation at the N1 position employs alkylation agents like methyl iodide under basic conditions. Quaternary ammonium salt formation is confirmed through characteristic NMR shifts in the final product (C₁₁H₁₂BrNO, MW 254.12). This modification increases steric bulk and electron donation, significantly influencing the compound’s binding affinity in bromodomain interactions. The geminal dimethyl group also imparts conformational rigidity, reducing rotational freedom around the nitrogen center and enhancing target selectivity [2] [3].

Table 2: Properties of Brominated Dihydroisoquinolinone Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one1935607-73-0C₁₁H₁₂BrNO254.12
7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one1784426-29-4C₁₁H₁₂BrNO254.12
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one943751-93-7C₉H₈BrNO226.07

Comparative Analysis of Protecting Group Strategies in Heterocyclic Synthesis

The acid sensitivity of the dihydroisoquinolinone core necessitates judicious protecting group selection during multi-step syntheses. Tert-butoxycarbonyl (Boc) groups demonstrate superior compatibility for amine protection in precursor molecules, as they resist nucleophilic attack and maintain lactam stability during cyclization. Comparative studies reveal that acid-labile groups like Boc are selectively removed under mild acidic conditions (e.g., 20% TFA in dichloromethane) without decomposing the isoquinolinone ring [9].

Carboxylate functionalities in advanced intermediates require orthogonal protection. Methyl esters are preferred over ethyl analogs due to their resistance to nucleophilic degradation during bromination. Following cyclization, ester deprotection with lithium hydroxide enables amide bond formation without compromising the bromine substituent. This strategy is critical for synthesizing bivalent inhibitors where linker attachment follows core assembly [5].

Novel Catalytic Approaches for Enhanced Yield and Selectivity

Transition metal catalysis significantly improves the efficiency of isoquinolinone syntheses. Rhodium(III)-catalyzed C-H activation of benzamides enables annulation with alkynes, constructing the core with atom economy. This method circumvents traditional halogenation steps and achieves yields exceeding 80% with low catalyst loading (2 mol%) [9]. Copper-catalyzed cyclization of β-keto esters with halobenzamides provides an alternative route, particularly valuable for brominated derivatives where electrophilic bromination might lack regioselectivity [9].

Bivalent inhibitor synthesis employs gold(I) catalysts for alkyne hydroamination during linker attachment. This method achieves chemoselectivity by avoiding nucleophilic sites on the isoquinolinone. Catalyst optimization studies indicate that JohnPhosAu(MeCN)SbF₆ increases reaction rates by 15-fold compared to palladium alternatives, while maintaining the integrity of acid-sensitive functional groups [5].

Table 3: Catalytic Performance in Core Assembly and Functionalization

Reaction TypeCatalyst SystemTemperature (°C)Yield (%)Selectivity
Rhodium(III)-catalyzed annulation[Cp*RhCl₂]₂ (2 mol%)10085>20:1 C7 regioisomer
Copper-mediated cyclizationCuI (10 mol%)/1,10-phenanthroline12078N/A
Gold(I)-catalyzed linker attachmentJohnPhosAu(MeCN)SbF₆ (5 mol%)6092>99% functional group tolerance

Recent advances demonstrate that boric acid-mediated tandem reactions enable one-pot cyclization and dimethylation. This method utilizes pinacolborane to reduce imine intermediates in situ, followed by nucleophilic methylation. This cascade process reduces purification steps and increases overall yield to 74% while maintaining the integrity of the bromo substituent [5] [9]. These catalytic innovations address historical challenges in isoquinolinone synthesis, providing pharmaceutical developers with efficient routes to structurally complex analogs.

Properties

CAS Number

1935607-73-0

Product Name

7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

IUPAC Name

7-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one

Molecular Formula

C11H12BrNO

Molecular Weight

254.127

InChI

InChI=1S/C11H12BrNO/c1-11(2)9-6-8(12)4-3-7(9)5-10(14)13-11/h3-4,6H,5H2,1-2H3,(H,13,14)

InChI Key

KSCNTSNVHXIOKE-UHFFFAOYSA-N

SMILES

CC1(C2=C(CC(=O)N1)C=CC(=C2)Br)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.